molecular formula C16H15N3O3S B5674137 N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide

N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide

Cat. No.: B5674137
M. Wt: 329.4 g/mol
InChI Key: DJURZYGWQUXJMZ-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H15N3O3S. It is known for its unique structure, which includes a phthalazinone moiety and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-oxo-3H-phthalazin-1-ylamine with 2-dimethylaminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-7-8-11(9-14(10)23(21,22)17-2)15-12-5-3-4-6-13(12)16(20)19-18-15/h3-9,17H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJURZYGWQUXJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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